Enantiomeric Purity Determination: Lanthanide Shift Reagent Method Quantifies (R)- vs. (S)-Glutethimide
A specific 1H NMR method using the chiral shift reagent tris[3-(trifluoromethylhydroxymethylene)-d-camphorato]europium(III) enables the direct quantification of (R)-glutethimide enantiomeric excess. This method produced an enantiomeric shift difference (ΔΔδ) for the aryl protons, allowing for the clear resolution of the (R)- and (S)-enantiomers [1]. The technique is specific to the 3-ethyl-3-phenylpiperidine-2,6-dione scaffold and provides a verifiable analytical method to confirm the identity and purity of the (3R)- enantiomer, which is not possible with standard achiral analytical techniques.
| Evidence Dimension | Enantiomeric Resolution (ΔΔδ) |
|---|---|
| Target Compound Data | Measurable enantiomeric shift difference for aryl protons at 28°C |
| Comparator Or Baseline | (S)-glutethimide (CAS 774-36-1) |
| Quantified Difference | Distinct NMR peaks for (R)- and (S)-enantiomers; ΔΔδ value not explicitly provided but method demonstrated to be effective for optical purity determination. |
| Conditions | 60 MHz 1H NMR in CDCl3 at 28°C with chiral shift reagent Eu(TFC)3. |
Why This Matters
This method provides a critical quality control (QC) and identity confirmation tool for procurement, ensuring that the supplied compound is indeed the desired (R)-enantiomer rather than the racemic mixture or the (S)-form.
- [1] Eberhart, S. T., & Rothchild, R. (1983). Optical Purity Determination and 1H NMR Spectral Simplification with Lanthanide Shift Reagents: Glutethimide, 3-Ethyl-3-phenyl-2,6-piperidinedione, 1. Applied Spectroscopy, 37(3), 292-296. View Source
